Sigma Receptor Pharmacophore: Class-Level Binding Affinity Range from 1-Phenylpiperazine SAR
The Glennon et al. (1991) study established that 1-phenylpiperazine derivatives bind sigma receptors with affinities spanning Ki = 1–10 nM for optimized congeners, and that these compounds lack appreciable affinity for phencyclidine (PCP) and dopamine D2 receptors [1]. This study identified the primary sigma pharmacophore within the 1-phenylpiperazine scaffold. The target compound incorporates all structural features of this pharmacophore—the N-phenylpiperazine core, an ethylene spacer, and a terminal aryl group—but its specific Ki values at sigma-1 and sigma-2 receptors have not been experimentally determined or publicly reported. This evidence is class-level inference only and cannot be used to assign a specific potency value to the target compound.
| Evidence Dimension | Sigma receptor binding affinity (Ki) for 1-phenylpiperazine derivatives |
|---|---|
| Target Compound Data | Not experimentally determined for 2-(4-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide |
| Comparator Or Baseline | Optimized 1-phenylpiperazine sigma ligands from Glennon et al. (1991): Ki = 1–10 nM at sigma receptors; haloperidol: Ki ≈ 10–100 nM (class reference compound) |
| Quantified Difference | Cannot be calculated; no target compound data available |
| Conditions | Guinea pig brain homogenate; [³H](+)-pentazocine (sigma-1) and [³H]DTG (sigma-2) radioligand competition binding assays |
Why This Matters
Establishes the class pharmacophore but provides no compound-specific selectivity or potency information; procurement for sigma-targeted studies requires prospective in-house characterization.
- [1] Glennon, R. A.; Yousif, M. Y.; Ismaiel, A. M.; El-Ashmawy, M. B.; Herndon, J. L.; Fischer, J. B.; Server, A. C.; Howie, K. J. Novel 1-Phenylpiperazine and 4-Phenylpiperidine Derivatives as High-Affinity σ Ligands. J. Med. Chem. 1991, 34 (12), 3360–3365. View Source
